N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent coupling with the naphthalene carboxamide. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: This multicomponent reaction can be used to form benzothiazole derivatives by reacting urea, aldehydes, and β-keto esters.
Microwave Irradiation: This method can accelerate the synthesis process by providing energy to the reaction mixture, leading to higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, mild temperature conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Various nucleophiles, appropriate solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide exerts its effects involves interactions with molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects . Molecular docking studies have shown that benzothiazole derivatives can bind to target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitrobenzamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a naphthalene carboxamide moiety allows for versatile applications and interactions with various molecular targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2OS/c27-23(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)24-26-21-10-3-4-11-22(21)28-24/h1-15H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFTWYKXFCAWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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